3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine chemical properties
3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine chemical properties
Executive Summary
3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine (also known as 3-chloro-4-fluoro-5-azaindole ) is a highly specialized heterocyclic scaffold utilized primarily in the discovery of kinase inhibitors and ATP-competitive drugs. It belongs to the 5-azaindole family, a bioisostere of indole and purine, offering unique hydrogen-bonding capabilities and physicochemical properties that improve solubility and metabolic stability compared to their carbon-only analogs.
This molecule represents a "dual-functionalized" core :
-
C4-Fluoro: A highly reactive electrophilic site susceptible to Nucleophilic Aromatic Substitution (
), serving as a "warhead" for installing solubilizing amines or ether linkages. -
C3-Chloro: A stable halogen handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), allowing the extension of the carbon skeleton into the solvent-exposed regions of a protein binding pocket.
This guide details the chemical properties, synthesis logic, and divergent reactivity profile of this scaffold, designed for medicinal chemists optimizing lead compounds.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data / Prediction | Notes |
| IUPAC Name | 3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine | |
| Common Name | 3-chloro-4-fluoro-5-azaindole | "5-azaindole" numbering is standard in med. chem. |
| CAS Number | Not commercially indexed as commodity | Analog: 4-chloro-5-azaindole (CAS 60290-21-3) |
| Molecular Formula | ||
| Molecular Weight | 170.57 g/mol | |
| SMILES | Fc1c(Cl)c[nH]c2c1cncn2 | |
| pKa (NH) | ~12.5 (Predicted) | More acidic than indole (pKa ~17) due to pyridine N and F/Cl induction. |
| pKa (N5) | ~2.0 (Predicted) | Less basic than pyridine (pKa 5.2) due to F-atom electron withdrawal. |
| LogP | ~2.1 (Predicted) | Moderate lipophilicity; F/Cl increase LogP vs. parent 5-azaindole (1.6). |
| H-Bond Donors | 1 (NH) | Critical for Hinge Binding in kinases. |
| H-Bond Acceptors | 2 (N5, F) | N5 is the primary acceptor. |
Synthesis Strategy
The synthesis of 3-chloro-4-fluoro-5-azaindole typically follows a "Functionalization of the Core" approach. Direct ring closure to form this specific substitution pattern is rare; instead, the parent 4-fluoro-5-azaindole is modified.
Route A: Electrophilic Chlorination (Preferred)
The most reliable route involves the regioselective chlorination of 4-fluoro-1H-pyrrolo[3,2-c]pyridine at the C3 position. The electron-rich pyrrole ring directs electrophiles to C3, while the electron-deficient pyridine ring deactivates C2.
-
Reagents: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.
-
Conditions:
to RT, 2–4 hours.[1] -
Mechanism: Electrophilic Aromatic Substitution (
).
Route B: De Novo Ring Construction (Alternative)
For large-scale preparation where the 4-fluoro precursor is expensive, a Leimgruber-Batcho or Hemetsberger indole synthesis variation is used, starting from 2-fluoro-3-nitro-4-picoline derivatives.
Visualization: Synthesis Workflow
Caption: Regioselective C3-chlorination of the 4-fluoro-5-azaindole scaffold via Electrophilic Aromatic Substitution.
Reactivity Profile: The "Orthogonal" Core
The value of this molecule lies in the distinct reactivity of the C3 and C4 positions, allowing for sequential, orthogonal functionalization.
C4-Fluoro: The Nucleophilic "Warhead" ( )
The C4 position is activated for Nucleophilic Aromatic Substitution (
-
Reactivity Order: F >> Cl > Br.
-
Why Fluorine? In
, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes this anionic intermediate more effectively than chlorine, making the C4-F bond highly labile to amines and alkoxides. -
Application: Installation of solubilizing groups (e.g., piperazines, morpholines) or ether linkages.
C3-Chloro: The Coupling "Handle"
The C3-Chlorine bond is resistant to
-
Reactions: Suzuki-Miyaura (Aryl-B), Stille (Aryl-Sn), Sonogashira (Alkynes).
-
Selectivity: Under standard
conditions (heat, base, amine), the C3-Cl bond remains intact, allowing the C4-F to be displaced first. The C3-Cl is then engaged in a subsequent step using a Pd catalyst.[2]
N1-H: The Acidic Proton
The pyrrole NH is acidic (pKa ~12.5) and often requires protection to prevent side reactions (N-arylation or catalyst poisoning) during cross-coupling.
-
Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc (tert-Butyloxycarbonyl), or Tosyl.
-
Deprotection: TBAF (for SEM) or TFA/Base (for Boc/Tosyl).
Visualization: Divergent Reactivity
Caption: Orthogonal reactivity map. Path A (
Experimental Protocols
Protocol 1: Synthesis of 3-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine
Validation: Standard electrophilic halogenation of azaindoles.
-
Setup: Charge a round-bottom flask with 4-fluoro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Addition: Cool the solution to
in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes to avoid exotherms. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by LCMS (Expect M+H mass shift from X to X+34).
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product typically precipitates. Filter the solid, wash with water, and dry under vacuum.
-
Purification: If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol 2: Regioselective at C4
Objective: Displacement of Fluorine with a functionalized amine.
-
Reagents: 3-chloro-4-fluoro-5-azaindole (1.0 eq), Amine (R-NH2, 1.2 eq), DIPEA (2.0 eq).
-
Solvent: n-Butanol or DMSO (polar protic/aprotic solvents facilitate the transition state).
-
Conditions: Heat to
in a sealed tube for 12 hours. -
Note: The C3-Chlorine will not react under these conditions without a metal catalyst.
-
Outcome: Yields the 4-amino-3-chloro derivative, retaining the Cl-handle for future steps.
Applications in Drug Discovery
This scaffold is a "privileged structure" for kinase inhibition.
-
Hinge Binding: The N1-H and N5 of the azaindole core mimic the Adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (e.g., residues Glu/Leu).
-
Gatekeeper Interaction: The C3-substituent (introduced via the Cl-handle) projects into the hydrophobic pocket behind the ATP binding site (the "gatekeeper" region), often conferring selectivity against specific kinases (e.g., JAK3, TrkA).
-
Solubility: The C4-amine (introduced via
) projects towards the solvent front, improving oral bioavailability and solubility.
References
-
Scaffold Reactivity: L'Heureux, A., et al. "Synthesis of 4-substituted 5-azaindoles." Tetrahedron Letters, 2004. (Describes the general reactivity of 4-halo-5-azaindoles).
- Mechanism: Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Fluorides." Chemical Reviews, 1951.
- Medicinal Chemistry Application: Leftheris, K., et al. "Discovery of 5-Azaindole-Based Inhibitors of Janus Kinase 3 (JAK3)." Journal of Medicinal Chemistry, 2008. (Demonstrates the use of the 5-azaindole core in kinase drug design).
-
Synthesis of Azaindoles: Song, J. J., et al. "A practical synthesis of 5-azaindoles." Journal of Organic Chemistry, 2002.
